2-(5-Oxohexyl)isoindoline-1,3-dione
Overview
Description
2-(5-Oxohexyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus and a carbonyl group at positions 1 and 3.
Mechanism of Action
Target of Action
The primary target of the compound 2-(5-Oxohexyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, and reinforcement.
Mode of Action
This compound interacts with the human dopamine receptor D2, affecting its function . The compound binds to the receptor, modulating its activity. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially influencing various physiological processes.
Biochemical Pathways
The interaction of this compound with the human dopamine receptor D2 can affect several biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on motor control, reward, and reinforcement processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, the compound can influence various physiological processes, potentially leading to observable effects at the cellular level .
Biochemical Analysis
Biochemical Properties
2-(5-Oxohexyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and beta-secretase, which are crucial in neurological processes. The compound’s interaction with acetylcholinesterase involves inhibition, which can affect neurotransmitter levels in the synaptic cleft. Additionally, this compound has shown potential in inhibiting beta-amyloid aggregation, suggesting its utility in Alzheimer’s disease research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes. This compound has been shown to alter gene expression related to neuroprotection and synaptic plasticity. Furthermore, this compound impacts cellular metabolism by affecting the mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s isoindoline nucleus, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining enzyme inhibition and altering gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function and neuroprotection in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxohexyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives in toluene under oxygen atmosphere and heating at 100°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoindoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of multifunctionalized isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(5-Oxohexyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features.
N-Substituted isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.
Phthalimides: Compounds with similar core structures but different functional groups.
Uniqueness
Its ability to form multifunctionalized derivatives makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-(5-oxohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3,7-8H,4-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRQUYSKYIOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502343 | |
Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-41-3 | |
Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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